molecular formula C21H38N2OS B1246023 Kalkitoxin CAS No. 247184-89-0

Kalkitoxin

Cat. No. B1246023
CAS RN: 247184-89-0
M. Wt: 366.6 g/mol
InChI Key: PHYRFZDJEDWWKT-UJWQCDCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kalkitoxin is a fatty amide.

Scientific Research Applications

Antitumor and Antimetastatic Activities

Kalkitoxin has shown promising results in inhibiting tumor cell proliferation and metastasis. Studies indicate that kalkitoxin disrupts cellular hypoxic signaling and blocks mitochondrial electron transport in tumor cells, leading to cytotoxic effects. Specifically, it has been found to inhibit hypoxia-induced activation of HIF-1, a key regulator of oxygen homeostasis in tumor cells. Kalkitoxin exhibits selective inhibition of mitochondrial oxygen consumption at the electron transport chain complex I, thereby targeting tumor angiogenesis by blocking the induction of angiogenic factors like VEGF in tumor cells (Morgan et al., 2015). Furthermore, kalkitoxin has been identified as a potent suppressor of distant breast cancer metastasis, demonstrating its ability to suppress cancer cell migration, invasion in vitro, and in animal models, and inhibit the secondary growth of breast cancer cells on bone, brain, and lungs (Shrestha et al., 2023).

Neuroprotective Properties

Kalkitoxin has been studied for its neuroprotective properties, specifically in the context of its interaction with voltage-sensitive sodium channels in cerebellar granule neurons. This interaction is potentially significant for therapeutic applications targeting neurodegenerative diseases and nerve disorders such as epilepsy. Kalkitoxin acts by blocking the Na+ channels of neurons, preventing nerve cells from firing off electrical signals, and offering a pathway to fight pain and treat neurological conditions (LePage et al., 2005).

Synthetic and Analytical Studies

Significant effort has been dedicated to synthesizing kalkitoxin and determining its absolute stereostructure. The synthesis of kalkitoxin and its analogs has been achieved through various chemical routes, providing insights into its structural intricacies and laying the groundwork for future therapeutic applications (Yokokawa et al., 2004). These synthetic efforts and analytical studies are crucial for understanding the biological activities of kalkitoxin and harnessing its therapeutic potential.

properties

CAS RN

247184-89-0

Product Name

Kalkitoxin

Molecular Formula

C21H38N2OS

Molecular Weight

366.6 g/mol

IUPAC Name

(2R)-N-[(3S,5S,6R)-7-[(4R)-4-ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl]-N,2-dimethylbutanamide

InChI

InChI=1S/C21H38N2OS/c1-8-16(4)21(24)23(7)11-10-15(3)12-17(5)18(6)13-20-22-19(9-2)14-25-20/h9,15-19H,2,8,10-14H2,1,3-7H3/t15-,16-,17+,18-,19-/m1/s1

InChI Key

PHYRFZDJEDWWKT-UJWQCDCRSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)N(C)CC[C@@H](C)C[C@H](C)[C@H](C)CC1=N[C@@H](CS1)C=C

SMILES

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C

Canonical SMILES

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C

synonyms

kalkitoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kalkitoxin
Reactant of Route 2
Reactant of Route 2
Kalkitoxin
Reactant of Route 3
Reactant of Route 3
Kalkitoxin
Reactant of Route 4
Reactant of Route 4
Kalkitoxin
Reactant of Route 5
Reactant of Route 5
Kalkitoxin
Reactant of Route 6
Reactant of Route 6
Kalkitoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.